molecular formula C13H11N3O2 B2892312 N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide CAS No. 1394756-70-7

N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide

Cat. No. B2892312
CAS RN: 1394756-70-7
M. Wt: 241.25
InChI Key: KGIFJCZQUFTLSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide” often involves the use of cyanomethyl salts of pyridine and analogous isoquinolines . A widely used technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides . The reaction of various N-cyanomethyl-2,3-dimethylpyridinium salts with different enaminones has also been reported .


Molecular Structure Analysis

The molecular structure of a compound like “N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide” would be determined by its constituent functional groups and their arrangement . The optimization of molecular structure for nitrogen-containing monomers is often carried out with density functional theory (DFT) methods .


Chemical Reactions Analysis

Cyanomethyl pyridinium and isoquinolinium salts, which may be related to “N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide”, have been used in the synthesis of various heterocyclic compounds . These salts have been used to create various annulated heterocycles such as chromeno-imidazo pyridines, isoquinolines, imidazothiazine, chromenoimidazocarbolines, imidazo pyridines, chromeno azepines, pyrido indolizine carbonitriles, pyridoindolizines, cyanoindolizinyl acetamides, tetrahydroindolizines, indolizinoindol amines, pyridobenzimidazoles, cyclo azines, pyrroloisoquinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide” would be determined by its molecular structure and the nature of its constituent atoms and functional groups . These properties could include mechanical, thermal, magnetic, electronic, optical, and catalytic properties .

Mechanism of Action

The mechanism of action of a compound like “N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide” would depend on its specific application. For example, N-cyanomethyl-2-chloroisonicotinamide has been found to induce a broad range of disease resistance in tobacco and rice and induces systemic acquired resistance (SAR) marker gene expression without salicylic acid accumulation in tobacco .

Safety and Hazards

The safety and hazards associated with a compound like “N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide” would depend on its specific properties and uses. Safety data sheets for similar compounds provide information on hazards, precautionary statements, and emergency procedures .

properties

IUPAC Name

N-(cyanomethyl)-4-methyl-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-9-4-2-3-5-10(9)16-13(18)11(8)12(17)15-7-6-14/h2-5H,7H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIFJCZQUFTLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide

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